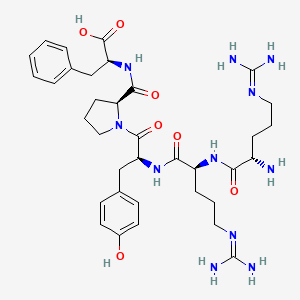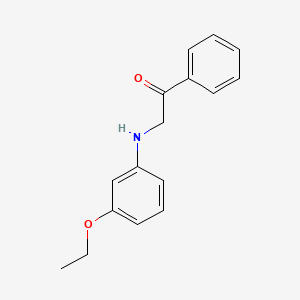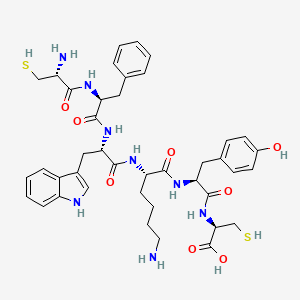
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is an organic compound belonging to the class of carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate can be achieved through several methods. One common approach involves the transesterification of β-keto esters. This process typically requires the use of tert-butyl alcohol and a catalyst to facilitate the reaction . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth conversion of Csp3-H bonds and the formation of C-O bonds in a single pot reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 2-acetyl-2-methyl-3-oxooctanoate involves its reactivity as a carboxylic acid ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the tert-butyl group enhances its stability and reactivity in chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a fuel additive and solvent.
tert-Butyl hydroperoxide: Employed in oxidation reactions and as an initiator in polymerization.
tert-Butyl acetate: Utilized as a solvent and in the synthesis of other esters.
Uniqueness
Tert-butyl 2-acetyl-2-methyl-3-oxooctanoate is unique due to its specific structure, which combines the tert-butyl group with a β-keto ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
478156-54-6 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
tert-butyl 2-acetyl-2-methyl-3-oxooctanoate |
InChI |
InChI=1S/C15H26O4/c1-7-8-9-10-12(17)15(6,11(2)16)13(18)19-14(3,4)5/h7-10H2,1-6H3 |
Clé InChI |
MVNPDHZNSRAFLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)(C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
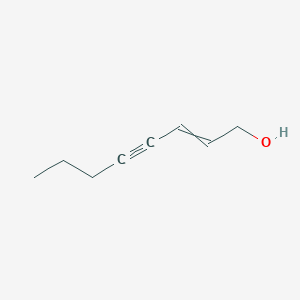
![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)
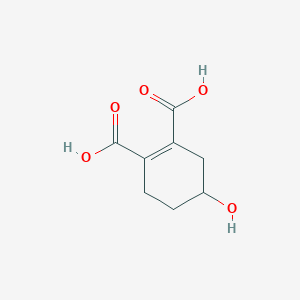
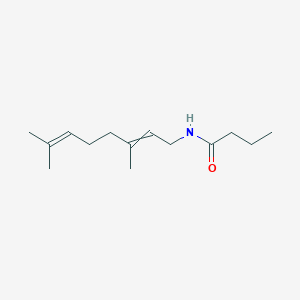

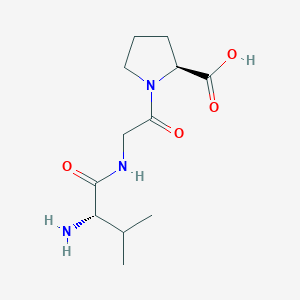
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
